molecular formula C6H11ClN4 B6282228 [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride CAS No. 2305251-59-4

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride

Cat. No. B6282228
CAS RN: 2305251-59-4
M. Wt: 174.6
InChI Key:
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Description

“[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring structure with three nitrogen atoms . The compound also contains a cyclopropyl group and a methanamine group .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine”, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine” includes a 1,2,3-triazole ring, a cyclopropyl group, and a methanamine group . The 1,2,3-triazole ring is a five-membered ring structure with three nitrogen atoms .


Physical And Chemical Properties Analysis

1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Mechanism of Action

The mechanism of action of 1,2,3-triazole analogs, including “[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine”, involves inhibitory potential against carbonic anhydrase-II enzyme . This is achieved through direct binding with the active site residues of the enzyme .

Future Directions

1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . They have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of novel effective agents using 1,2,3-triazoles is a promising future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride involves the reaction of cyclopropyl bromide with sodium azide to form cyclopropyl azide, which is then reacted with propargylamine to form the desired product.", "Starting Materials": [ "Cyclopropyl bromide", "Sodium azide", "Propargylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropyl bromide is reacted with sodium azide in ethanol to form cyclopropyl azide.", "Step 2: Propargylamine is added to the reaction mixture and heated to form [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine.", "Step 3: The product is then treated with hydrochloric acid to form [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride.", "Step 4: The product is purified by recrystallization using ethanol and sodium hydroxide." ] }

CAS RN

2305251-59-4

Product Name

[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride

Molecular Formula

C6H11ClN4

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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